molecular formula C19H18N6O2S B2414047 6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 1903631-60-6

6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

カタログ番号: B2414047
CAS番号: 1903631-60-6
分子量: 394.45
InChIキー: WARAERSJBSKHEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C19H18N6O2S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality 6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

6-propan-2-yloxy-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-12(2)27-18-6-3-13(9-20-18)19(26)21-10-17-23-22-16-5-4-15(24-25(16)17)14-7-8-28-11-14/h3-9,11-12H,10H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARAERSJBSKHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure that includes:

  • An isopropoxy group
  • A triazolo-pyridazine moiety
  • A nicotinamide group

This structural diversity is believed to contribute to its biological efficacy.

Biological Activity Overview

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit various biological activities, including anticancer properties and kinase inhibition. The following sections summarize key findings related to the biological activity of 6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide.

1. Anticancer Activity

Research has demonstrated that compounds similar to 6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The compound 12e , a derivative of triazolo-pyridazine, showed promising results with IC50 values indicating potent cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

The mechanism by which these compounds exert their anticancer effects often involves inhibition of specific kinases such as c-Met. The inhibition of c-Met kinase has been linked to reduced proliferation and increased apoptosis in cancer cells.

Table 2: Inhibitory Activity Against c-Met Kinase

CompoundIC50 (μM)
12e0.090
Foretinib0.019

The compound 12e demonstrated comparable inhibitory activity against c-Met kinase to Foretinib, a known therapeutic agent .

Case Studies

Several studies have investigated the biological activity of triazolo-pyridazine derivatives:

  • Study on Cytotoxicity and Apoptosis Induction :
    • The study evaluated the cytotoxic effects of various derivatives on cancer cell lines using the MTT assay.
    • Results indicated that compounds not only inhibited cell growth but also induced apoptosis as evidenced by flow cytometry analysis .
  • Kinase Inhibition Studies :
    • In vitro assays revealed that certain derivatives significantly inhibited c-Met kinase activity.
    • These findings suggest that targeting c-Met could be a viable strategy for developing new anticancer therapies .

Q & A

Basic Research Questions

What are the optimal synthetic routes and critical reaction conditions for synthesizing 6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide?

Methodological Answer:

  • Step 1: Core Heterocycle Formation
    • Synthesize the triazolo-pyridazine core via cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
    • Optimize reaction time (typically 12–24 hours) and temperature (80–100°C) to maximize yield .
  • Step 2: Thiophene Incorporation
    • Introduce the thiophen-3-yl group via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative under inert atmosphere .
  • Step 3: Methylnicotinamide Functionalization
    • Perform nucleophilic substitution or amide coupling using EDCI/HOBt as activating agents in dichloromethane or THF .
  • Monitoring & Purification
    • Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography. Confirm purity (>95%) with HPLC .

What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry of triazole-pyridazine and thiophene substituents .
  • High-Resolution Mass Spectrometry (HRMS):
    • Validate molecular weight (e.g., ESI-HRMS in positive ion mode) to distinguish from analogs .
  • Infrared Spectroscopy (IR):
    • Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Chromatography:
    • HPLC with UV detection (λ = 254 nm) to quantify purity; UPLC-MS for trace impurity profiling .

Advanced Research Questions

How can researchers address unexpected reaction byproducts during synthesis?

Methodological Answer:

  • Root Cause Analysis:
    • Use LC-MS to identify byproducts (e.g., incomplete coupling or oxidation of thiophene).
    • Adjust reaction parameters: Reduce oxygen exposure for thiophene-containing intermediates, or optimize catalyst loading in cross-coupling steps .
  • Mitigation Strategies:
    • Introduce scavenger resins (e.g., QuadraSil™ MP for Pd removal) post-coupling .
    • Employ gradient recrystallization (e.g., methanol/water) to isolate target compound .

How should contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Orthogonal Assays:
    • Validate target engagement using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) .
  • Structural Comparisons:
    • Compare X-ray co-crystallography data with analogs (e.g., triazolo-pyridazine derivatives in ) to identify critical binding motifs .
  • Dosage Optimization:
    • Re-evaluate dose-response curves in enzyme inhibition assays (IC₅₀) and adjust for solubility limitations (use DMSO stocks <0.1%) .

What methodologies are recommended for pharmacokinetic (PK) studies of this compound?

Methodological Answer:

  • In Vitro ADME Profiling:
    • Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition screening .
  • In Vivo PK:
    • Administer IV/PO doses in rodent models; collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
    • Quantify compound levels via LC-MS/MS with deuterated internal standards .
  • Tissue Distribution:
    • Use whole-body autoradiography or homogenization followed by extraction and LC-MS analysis .

How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Derivative Synthesis:
    • Modify substituents systematically:
  • Triazole region : Replace thiophene-3-yl with thiophene-2-yl or furan .
  • Nicotinamide chain : Test trifluoromethyl () vs. methoxy variants .
  • Biological Testing:
    • Screen derivatives against target panels (e.g., kinases, GPCRs) using fluorescence polarization or radioligand binding .
  • Computational Modeling:
    • Perform molecular docking (AutoDock Vina) and MD simulations to correlate substituent effects with binding energy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。